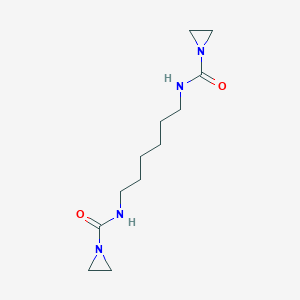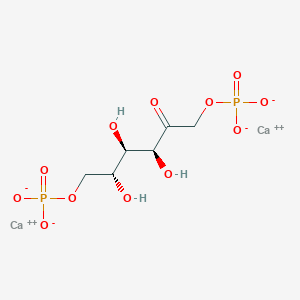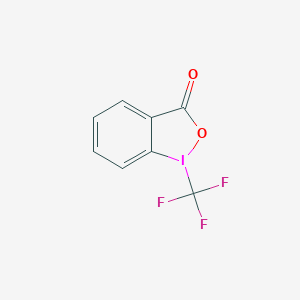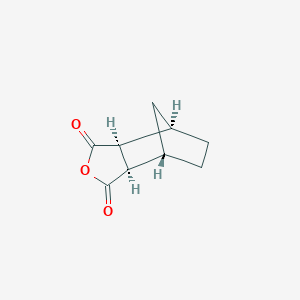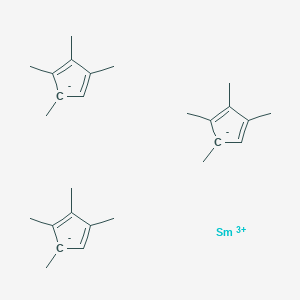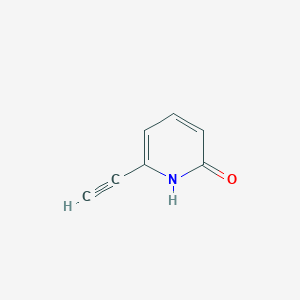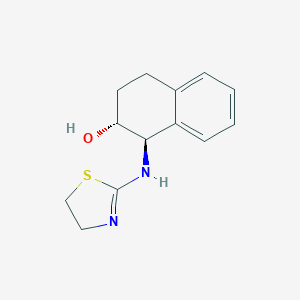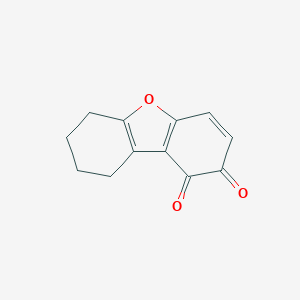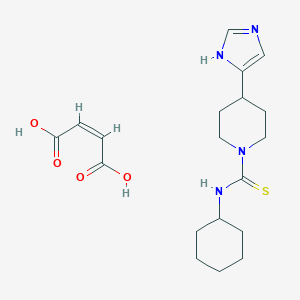
Epicatechin pentaacetate
Overview
Description
Epicatechin pentaacetate is a natural flavonoid compound derived from epicatechin, a type of catechin found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Epicatechin primarily targets the expression of certain proteins and genes. It has been found to inhibit the expression of myostatin and atrogenes such as MAFbx, FOXO, and MuRF1 . These proteins play a crucial role in muscle growth and development. Epicatechin also stimulates factors related to myogenic actions, including MyoD, Myf5, and myogenin .
Mode of Action
Epicatechin interacts with its targets by modulating their expression. It inhibits the expression of myostatin and atrogenes, which are involved in muscle atrophy . On the other hand, it promotes the expression of follistatin and myogenic factors, thereby promoting muscle growth and differentiation .
Biochemical Pathways
Epicatechin affects several biochemical pathways. It inhibits the pathways that participate in the degradation of proteins, thereby preventing muscle atrophy . It also stimulates the signaling pathways of AKT/mTOR protein production, which are crucial for muscle growth and development . Furthermore, epicatechin can interfere with mitochondrial biosynthesis in muscle fibers .
Pharmacokinetics
The pharmacokinetics of epicatechin is still under investigation. Preliminary studies have shown that incremental doses of epicatechin increase the half-life of blood metabolites from 1.2 to 4.9 hours . The compound is well-tolerated, and no adverse effects have been reported .
Result of Action
The action of epicatechin results in several molecular and cellular effects. It promotes skeletal muscle differentiation and counteracts the pathways that participate in the degradation of proteins . This leads to an improvement in skeletal musculature performance, particularly when combined with physical exercise . In addition, epicatechin has been found to have significant anti-tumorigenic activities .
Biochemical Analysis
Biochemical Properties
Epicatechin Pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Epicatechin has been found to exhibit inhibitory action in myostatin expression and atrogenes MAFbx, FOXO, and MuRF1 . It also showed positive effects on follistatin and on the stimulation of factors related to the myogenic actions (MyoD, Myf5, and myogenin) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to suppress the expression of the cancer-promoting gene, FABP5, which is related to cell proliferation and metastasis in various cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress the expression of the cancer-promoting gene, FABP5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epicatechin pentaacetate can be synthesized through the acetylation of epicatechin. The process involves the reaction of epicatechin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Epicatechin pentaacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions.
Substitution: Common reagents include acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced epicatechin derivatives.
Substitution: Formation of hydroxylated or other substituted derivatives.
Scientific Research Applications
Epicatechin pentaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects in various biological systems.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth and proliferation of cancer cells.
Industry: Used in the development of functional foods, nutraceuticals, and cosmetic products due to its beneficial properties
Comparison with Similar Compounds
Epicatechin pentaacetate can be compared with other similar compounds, such as:
Catechin: Another flavonoid with similar antioxidant and anti-inflammatory properties but differs in its chemical structure and potency.
Epicatechin: The parent compound of this compound, with similar biological activities but lower stability and bioavailability.
Epigallocatechin gallate: A related compound found in green tea, known for its potent antioxidant and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable subject of study for developing new therapeutic agents and functional products.
Properties
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding epicatechin pentaacetate in Viburnum mullaha fruit?
A1: The study by [] identified 15 phenolic compounds in Viburnum mullaha fruit extract, including this compound. While the study focused on the overall phenolic content and its associated bioactivities, the presence of specific compounds like this compound adds another layer to understanding the potential health benefits of this fruit. Further research is needed to isolate and investigate the specific activities and potential of this compound from this fruit.
Q2: The study mentions various bioactivities associated with the fruit extract. Are these activities necessarily attributable to this compound?
A2: No, the study doesn't isolate the effects of this compound. The observed antioxidant, anti-elastase, anti-collagenase, and anti-tyrosinase activities are attributed to the combined effects of all phenolic compounds present in the fruit extract []. Attributing these activities solely to this compound would be inaccurate without further research specifically focusing on this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


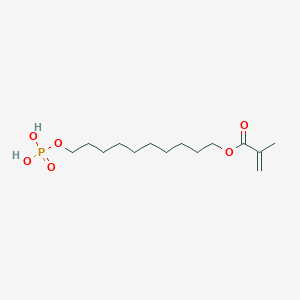
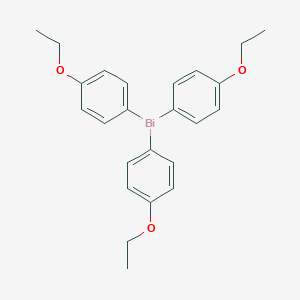
![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
